Pyrimidine-4-carboximidamide
Description
Historical Context of Pyrimidine (B1678525) Chemistry in Research
The history of pyrimidine chemistry is rich and dates back to the 19th century. Although pyrimidine derivatives like alloxan (B1665706) were known earlier, the first laboratory synthesis of a pyrimidine was achieved in 1879 by Grimaux, who prepared barbituric acid. nih.gov The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines. nih.gov The parent pyrimidine molecule itself was first synthesized by Gabriel in 1900.
The pyrimidine ring system is of fundamental importance in nature, forming the core structure of the nucleobases cytosine, thymine, and uracil, which are essential building blocks of nucleic acids (DNA and RNA). nih.govalfa-chemistry.com Beyond its role in genetics, the pyrimidine scaffold is found in a variety of other biologically active natural products, including thiamine (B1217682) (vitamin B1). alfa-chemistry.com The inherent biological relevance of the pyrimidine moiety has made it a "privileged scaffold" in medicinal chemistry, leading to the development of numerous synthetic compounds with a broad spectrum of therapeutic applications, from antiviral drugs like zidovudine (B1683550) to anticancer agents. nih.govwikipedia.org
The chemical properties of pyrimidine are characterized by its π-deficient nature, a result of the presence of two electronegative nitrogen atoms in the six-membered aromatic ring. nih.govurfu.ru This electron deficiency influences its reactivity, making it susceptible to nucleophilic substitution, particularly at the 2, 4, and 6 positions, while electrophilic substitution is more difficult. nih.gov This predictable reactivity provides a robust platform for synthetic chemists to create diverse libraries of pyrimidine derivatives for biological screening.
Importance of the Carboximidamide Moiety in Organic Synthesis and Ligand Design
The carboximidamide group, also known as an amidine, is a functional group with the general structure RC(=NR')NR₂. smolecule.com This moiety has gained significant traction in medicinal chemistry and materials science due to its unique electronic and steric properties.
In the realm of ligand design, the carboximidamide group is valued for its ability to participate in hydrogen bonding and other non-covalent interactions with biological macromolecules such as enzymes and receptors. nih.govenamine.net It can act as a bioisostere for other functional groups, like carboxylic acids or esters, potentially improving pharmacokinetic and pharmacodynamic properties of a drug candidate. smolecule.com The basic nature of the amidine group allows it to exist in a protonated, cationic form at physiological pH, which can be crucial for forming strong ionic interactions with negatively charged residues in a protein's active site. scispace.com Research has shown that derivatives containing the carboximidamide moiety exhibit a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. smolecule.comenamine.netsmolecule.com
From a synthetic standpoint, carboximidamides are versatile intermediates. They can be prepared from nitriles and are precursors to a variety of other functional groups and heterocyclic systems. researchgate.net In recent years, ligands bearing the carboximidamide functionality have been successfully employed in transition metal-catalyzed cross-coupling reactions, demonstrating their utility in constructing complex molecular architectures. researchgate.net For instance, carboximidamide-containing ligands have shown excellent performance in nickel-catalyzed reductive cross-electrophile couplings, a powerful method for forming C(sp²)-C(sp³) bonds. researchgate.net
Scope and Research Focus on Pyrimidine-4-carboximidamide
The specific compound, this compound, integrates the biologically significant pyrimidine core with the synthetically and medicinally important carboximidamide group. While extensive research has been conducted on the closely related pyrimidine-4-carboxamides, nih.govresearchgate.net dedicated studies on this compound are emerging, driven by the potential for novel biological activity.
The primary research focus on compounds of this type lies in the field of drug discovery. The structural similarity to nucleobases suggests potential applications as antimetabolites in anticancer or antiviral therapies. solubilityofthings.com The carboximidamide group at the 4-position is poised to interact with various biological targets. For instance, derivatives of pyrimidine-4-carboxamide (B1289416) have been investigated as potent and selective inhibitors of enzymes like N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in the biosynthesis of signaling lipids. nih.govresearchgate.net It is plausible that the corresponding carboximidamide could exhibit similar or enhanced inhibitory activity due to its different electronic and hydrogen bonding capabilities.
The synthesis of this compound and its derivatives is an active area of investigation. General synthetic strategies often involve the construction of a pyrimidine ring with a suitable precursor at the 4-position, such as a nitrile or an ester, which can then be converted to the carboximidamide. For example, a common route is the Pinner reaction, where a nitrile is treated with an alcohol in the presence of an acid to form an imidate, which can then be reacted with an amine to yield the amidine. researchgate.net The reactivity of the pyrimidine ring, particularly its susceptibility to nucleophilic substitution, allows for the introduction of various substituents at other positions, enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies. mdpi.com
While specific physicochemical and spectral data for the parent this compound are not widely published, data for related structures can provide valuable insights. The table below presents some properties of the parent pyrimidine and a closely related pyrimidine derivative to provide context.
| Property | Pyrimidine | Pyrimidine-4-carboxylic acid |
| Molecular Formula | C₄H₄N₂ | C₅H₄N₂O₂ |
| Molecular Weight | 80.09 g/mol | 124.1 g/mol |
| Melting Point | 20-22 °C | Not available |
| Boiling Point | 123-124 °C | Not available |
| Solubility in Water | Miscible | Approx. 1 mg/mL in PBS (pH 7.2) |
| pKa (protonated form) | 1.23 | Not available |
| Reference | wikipedia.orgguidechem.com | caymanchem.com |
This table is for illustrative purposes and shows data for related compounds due to the limited availability of specific data for this compound.
Spectroscopic analysis is crucial for the characterization of newly synthesized compounds. For pyrimidine derivatives, ¹H NMR spectroscopy typically shows characteristic signals for the aromatic protons, with their chemical shifts being influenced by the electronic nature of the substituents. chemicalbook.comresearchgate.net Infrared (IR) spectroscopy would be expected to show characteristic absorption bands for the C=N and N-H stretching vibrations of the carboximidamide group, as well as vibrations associated with the pyrimidine ring. researchgate.netripublication.com
Structure
3D Structure
Properties
CAS No. |
738575-71-8 |
|---|---|
Molecular Formula |
C5H6N4 |
Molecular Weight |
122.13 g/mol |
IUPAC Name |
pyrimidine-4-carboximidamide |
InChI |
InChI=1S/C5H6N4/c6-5(7)4-1-2-8-3-9-4/h1-3H,(H3,6,7) |
InChI Key |
QSAPNXNLWSGIPY-UHFFFAOYSA-N |
SMILES |
C1=CN=CN=C1C(=N)N |
Canonical SMILES |
C1=CN=CN=C1C(=N)N |
Origin of Product |
United States |
Synthetic Methodologies for Pyrimidine 4 Carboximidamide and Its Derivatives
Direct Synthesis Strategies for Pyrimidine-4-carboximidamide
The direct construction of the this compound core can be achieved through several reliable synthetic routes. These methods primarily involve the formation of the pyrimidine (B1678525) ring from acyclic precursors or the chemical transformation of a pre-existing pyrimidine derivative.
Cyclocondensation Reactions Utilizing Amidines and Appropriate Synthons
The most classical and widely employed method for constructing the pyrimidine ring is the cyclocondensation of an N-C-N fragment, typically an amidine, with a C-C-C fragment. bu.edu.eg This approach, known as the Pinner synthesis, involves the reaction of an amidine with a 1,3-dicarbonyl compound or a related synthon. slideshare.net
The reaction proceeds via the condensation of an amidine with a β-keto ester or a β-diketone, often under acidic conditions, to form the heterocyclic pyrimidine ring. slideshare.net Variations of this reaction can be promoted by ultrasound irradiation, which has been shown to improve yields in the cyclocondensation of β-keto esters and amidines. organic-chemistry.org The versatility of this method allows for the synthesis of a wide array of substituted pyrimidines by simply varying the substituents on the amidine and the 1,3-dicarbonyl component. For the synthesis of a 4-carboximidamide derivative, the 1,3-dicarbonyl synthon would need to contain a precursor to the carboximidamide group, such as a nitrile or ester, at the appropriate position.
| N-C-N Fragment | C-C-C Synthon | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Amidine | β-Diketone | Acid-promoted | Substituted Pyrimidine | slideshare.net |
| Amidine | β-Keto Ester | Ultrasound irradiation | Highly substituted 4-Pyrimidinol | organic-chemistry.org |
| Amidine | Chalcone | Base-catalyzed condensation | Substituted Pyrimidine | |
| Guanidine | Chalcone | Isopropanol, Silver Oxide | Substituted Pyrimidine | bu.edu.eg |
Conversion from Pyrimidine-4-carbonitrile (B1589050) Precursors
A highly effective strategy for the synthesis of this compound involves the chemical modification of a pyrimidine ring that already bears a suitable functional group at the 4-position, most notably a carbonitrile. The conversion of a nitrile group to a carboximidamide (amidine) is a well-established transformation in organic chemistry.
One of the most traditional methods for this conversion is the Pinner reaction. wikipedia.org In this two-step process, the pyrimidine-4-carbonitrile is first treated with an alcohol in the presence of anhydrous hydrogen chloride gas. wikipedia.orgnrochemistry.com This reaction forms a stable intermediate known as a Pinner salt (an alkyl imidate hydrochloride). wikipedia.orgnih.gov This salt is then isolated and subsequently treated with ammonia (B1221849) or an amine to yield the desired this compound. wikipedia.orgnrochemistry.com It is crucial to maintain anhydrous conditions during the formation of the Pinner salt to prevent hydrolysis to the corresponding ester. nrochemistry.com
Alternatively, nitriles can be converted to amidines through other pathways. These include the direct addition of ammonia to the nitrile, which may require high pressure and long reaction times, or through the formation of a thiocarboxamide intermediate followed by alkylation and ammonolysis. google.com Another approach involves reacting the nitrile with hydroxylamine (B1172632) to form a carboxamide oxime, which is then reductively cleaved. google.com
The partial hydrolysis of the nitrile precursor to a pyrimidine-4-carboxamide (B1289416) is also a key related transformation. This can be achieved under carefully controlled acidic or basic conditions. commonorganicchemistry.comlibretexts.orgchemguide.co.uklumenlearning.com For instance, reaction with concentrated sulfuric acid has been used to convert pyrimidine-5-carbonitrile derivatives to the corresponding pyrimidine-5-carboxamides. ias.ac.in This amide can then potentially be converted to the carboximidamide, although this adds another step to the sequence.
| Starting Material | Reagents | Intermediate | Final Product | Reference |
|---|---|---|---|---|
| Pyrimidine-4-carbonitrile | 1. Alcohol, HCl (anhydrous) 2. Ammonia | Pinner Salt (Alkyl imidate salt) | This compound | wikipedia.orgnrochemistry.com |
| Aromatic/Heteroaromatic Nitrile | Liquid Ammonia (under pressure) | - | Amidine | google.com |
| Nitrile | 1. H₂S 2. Alkylating Agent 3. Ammonia | Thiocarboxamide | Amidine | google.com |
| Pyrimidine-5-carbonitrile | Conc. H₂SO₄ | - | Pyrimidine-5-carboxamide | ias.ac.in |
Synthesis of Substituted this compound Derivatives
The demand for structurally diverse pyrimidine derivatives has driven the development of advanced synthetic methods that allow for the introduction of various substituents onto the pyrimidine core.
Multi-Component Reactions for Diversified Scaffolds
Multi-component reactions (MCRs) have become a powerful tool in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single step. mdpi.com These reactions are highly efficient and atom-economical, making them ideal for generating libraries of diverse compounds.
Several MCRs have been developed for the synthesis of substituted pyrimidines. For example, a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported. mdpi.com This process proceeds through a sequence of condensation and dehydrogenation steps, yielding highly decorated pyrimidine scaffolds. mdpi.com Similarly, palladium-catalyzed oxidative processes have been used in four-component reactions (4CR) involving amidines, styrene, and N,N-dimethylformamide (DMF) to produce pyrimidine carboxamides.
One-pot, three-component reactions of an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride under solvent-free conditions using a magnetic nano-catalyst have been shown to produce pyrimidine-5-carbonitrile derivatives in good yields. growingscience.com Such strategies, which generate the pyrimidine ring with a nitrile substituent, provide a direct entry point to pyrimidine carboximidamide derivatives via the methods described in section 2.1.2.
Functionalization and Derivatization Approaches at the Pyrimidine Ring
Another key strategy for accessing substituted this compound derivatives is the functionalization of a pre-formed pyrimidine ring. This allows for the late-stage introduction of substituents, which is a valuable approach in medicinal chemistry.
Electrophilic substitution reactions, such as halogenation, nitration, and Vilsmeier formylation, can be performed on the pyrimidine ring, although the electron-deficient nature of the ring can make these reactions challenging. growingscience.com The positions of substitution are dictated by the existing substituents on the ring. Once a functional group is introduced, it can be further manipulated. For instance, a halogenated pyrimidine can undergo various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds, thereby creating a wide range of substituted derivatives.
Strategies for Fused Pyrimidine Systems Incorporating Carboximidamide Moieties
Fused pyrimidine systems, where the pyrimidine ring is annulated to another heterocyclic or carbocyclic ring, represent an important class of compounds. The synthesis of these systems often involves building the pyrimidine ring onto an existing ring structure.
For instance, the synthesis of purines, a prominent class of fused pyrimidines, traditionally starts from 4,5-diaminopyrimidine (B145471) derivatives. These precursors undergo cyclocondensation with reagents like formic acid or orthoesters to construct the fused imidazole (B134444) ring.
More generally, fused pyrimidines can be synthesized from appropriately substituted ortho-amino derivatives of other heterocycles. For example, ortho-aminonitriles or ortho-aminoesters on a neighboring ring can serve as handles to build the adjacent pyrimidine ring, incorporating the carboximidamide or a precursor group in the process. Various fused systems, including triazolo[1,5-a]pyrimidines, tetrazolo[1,5-a]pyrimidines, and pyrrolo[2,3-d]pyrimidines, have been synthesized using such strategies, starting from functionalized pyrimidine precursors.
Catalytic Methodologies in this compound Synthesis
The synthesis of the pyrimidine core and its derivatives, such as this compound, has been significantly advanced by the development of catalytic methodologies. These approaches offer improvements in efficiency, selectivity, and sustainability over traditional synthetic routes. Catalysis, in this context, encompasses the use of transition metals, small organic molecules (organocatalysis), and enzymes (biocatalysis) to facilitate the construction of the pyrimidine ring and the introduction of key functional groups. These methods are central to modern organic synthesis, enabling the creation of complex molecular architectures from simpler, readily available starting materials.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis is a powerful tool for the formation of C-C and C-N bonds, which are crucial steps in the assembly of heterocyclic rings like pyrimidine. nih.gov Various metals, including palladium, iridium, copper, and iron, have been employed to construct the pyrimidine scaffold through diverse multicomponent reactions. nih.govorganic-chemistry.org
A notable example is the palladium-catalyzed four-component reaction for the synthesis of pyrimidine carboxamides. mdpi.com This method utilizes an amidine, styrene, and N,N-dimethylformamide (DMF) to construct the substituted pyrimidine ring. mdpi.com In this process, the palladium catalyst facilitates an oxidative cyclization where DMF serves a dual role, providing both a one-carbon synthon and the amide functionality for the carboxamide group at the C4 position. mdpi.comresearchgate.net
Iridium catalysis has also emerged as a highly effective and sustainable approach. acs.org A regioselective, iridium-catalyzed multicomponent synthesis allows for the construction of highly substituted pyrimidines from an amidine and up to three different alcohols. organic-chemistry.orgmdpi.comacs.org This "borrowing hydrogen" or "hydrogen autotransfer" methodology is distinguished by its high atom economy, as it proceeds through a sequence of condensation and dehydrogenation steps, liberating only water and hydrogen gas as byproducts. acs.orgbohrium.com While this method builds the core pyrimidine structure, subsequent functional group manipulation would be necessary to install the carboximidamide group. Similar transformations have also been achieved using manganese complexes as catalysts. mdpi.com
Other transition metals have also been successfully applied. Copper-catalyzed multicomponent reactions of amidines with primary and secondary alcohols provide an efficient, one-pot synthesis of multisubstituted pyrimidines with high atom efficiency. mdpi.comrsc.org
Table 1: Examples of Transition Metal-Catalyzed Synthesis of Pyrimidine Derivatives
| Catalyst/Metal | Reactants | Key Features | Product Type |
|---|---|---|---|
| Palladium | Amidines, Styrene, DMF | Four-component reaction; DMF as dual C1 and amide source. mdpi.com | Pyrimidine Carboxamides mdpi.com |
| Iridium | Amidines, Alcohols (up to 3) | Multicomponent synthesis; High atom economy (H₂ and H₂O byproducts). acs.orgbohrium.com | Substituted Pyrimidines acs.org |
| Manganese | Amidines, Alcohols | "Borrowing hydrogen" concept; Alternative to Iridium. mdpi.com | Substituted Pyrimidines mdpi.com |
| Copper | Amidines, Alcohols | One-pot, three-component reaction; High atom efficiency. rsc.org | Multisubstituted Pyrimidines rsc.org |
| Copper | Propargyl alcohols, Amidines | [3+3] cycloaddition with ring closure. mdpi.com | Substituted Pyrimidines mdpi.com |
Organocatalysis and Biocatalysis Approaches
In addition to metal-based catalysts, metal-free approaches using organocatalysis and biocatalysis are gaining prominence, often aligning with the principles of green chemistry.
Organocatalysis utilizes small, chiral or achiral organic molecules to accelerate chemical reactions. One successful strategy for pyrimidine synthesis is the inverse electron-demand Diels-Alder reaction. This approach has been used to obtain 4,5-disubstituted or 4-monosubstituted pyrimidines by reacting ketones with 1,3,5-triazine, where the reaction is facilitated by enamine catalysis. mdpi.com Another significant example involves the use of β-cyclodextrin (β-CD) as a catalyst. mdpi.com β-CD, a naturally derived macrocycle, has been employed in the [3+1+1+1] synthesis of pyrimidine derivatives from aromatic aldehydes, ammonium (B1175870) acetate, and 1,3-diketones. This method is advantageous due to the catalyst being inexpensive, non-toxic, readily available, and recyclable, and the reaction often proceeds in an aqueous medium. mdpi.com
Biocatalysis, the use of natural catalysts like enzymes, offers unparalleled selectivity and operates under mild, environmentally benign conditions (e.g., aqueous media, ambient temperature, and neutral pH). While specific biocatalytic routes for the direct synthesis of this compound are not yet widely reported, the potential of this approach is significant. Enzymes are used in the synthesis of other nitrogen-containing heterocycles and could be engineered or discovered for the key bond-forming steps in pyrimidine synthesis, representing a promising future direction for sustainable chemical production.
Table 2: Examples of Organocatalytic Approaches to Pyrimidine Synthesis
| Catalyst | Reactants | Reaction Type | Key Features |
|---|---|---|---|
| Enamine Catalysis | Ketones, 1,3,5-Triazine | Inverse electron-demand Diels-Alder mdpi.com | Metal-free; High regioselectivity. mdpi.com |
| β-Cyclodextrin | Aldehydes, NH₄OAc, 1,3-Diketones | [3+1+1+1] Cycloaddition mdpi.com | Recyclable, non-toxic catalyst; Aqueous medium. mdpi.com |
Green Chemistry Principles in Synthetic Route Design
The design of synthetic routes for this compound and its derivatives is increasingly influenced by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. rasayanjournal.co.in Catalytic methodologies are inherently aligned with these principles by enabling reactions with higher efficiency and lower energy consumption.
A key green strategy is the use of multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product. rasayanjournal.co.in The previously mentioned palladium- and iridium-catalyzed syntheses are prime examples of MCRs that enhance process efficiency and minimize waste by reducing the number of purification steps. mdpi.comacs.org
The choice of solvent is another critical aspect of green synthesis. Efforts are focused on replacing hazardous organic solvents with more sustainable alternatives. Water has been successfully used as a solvent for the one-pot synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives. researchgate.net Furthermore, research into biomass-derived solvents, such as γ-valerolactone (GVL) and ethyl levulinate, has shown them to be viable green substitutes for traditional polar aprotic solvents like DMF in palladium-catalyzed reactions. mdpi.com In some cases, reactions can be performed under solvent-free conditions, often with microwave irradiation to accelerate the reaction, further reducing environmental impact. rasayanjournal.co.inias.ac.in
Chemical Reactivity and Transformation Studies of Pyrimidine 4 Carboximidamide
Electrophilic Substitution Reactions on the Pyrimidine (B1678525) Core
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic generally renders the pyrimidine core resistant to electrophilic attack. Electrophilic substitution reactions, if they occur, are typically directed to the C5 position, which is the most electron-rich carbon atom in the ring. The outcome of such reactions is highly dependent on the nature of the substituents already present on the ring. Activating groups can facilitate electrophilic substitution, whereas deactivating groups will further hinder it.
For Pyrimidine-4-carboximidamide, the carboximidamide group at the C4 position is expected to be electron-withdrawing, thus further deactivating the ring towards electrophilic substitution. Consequently, forcing conditions are generally required for such reactions to proceed, often resulting in low yields. The presence of activating substituents at other positions on the pyrimidine ring can significantly influence the feasibility and outcome of electrophilic substitution reactions.
| Reaction | Electrophile | Typical Conditions | Position of Substitution | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Harsh conditions, elevated temperature | C5 | csu.edu.au |
| Halogenation | Cl₂, Br₂ | Lewis acid catalyst or radical conditions | C5 | csu.edu.au |
| Sulfonation | SO₃/H₂SO₄ | High temperature | C5 | csu.edu.au |
Nucleophilic Addition and Substitution Reactions
In contrast to its resistance towards electrophiles, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack. The C2, C4, and C6 positions are the most electrophilic and are thus the primary sites for nucleophilic substitution. In this compound, the C4 position is already substituted. Therefore, nucleophilic attack would be expected at the C2 and C6 positions, provided there is a suitable leaving group present.
Nucleophilic substitution on a 4-halopyrimidine derivative, for instance, would readily occur with various nucleophiles. The carboximidamide group itself can also undergo nucleophilic addition, particularly at the imine carbon, which can lead to a variety of transformation products. The regioselectivity of nucleophilic attack is influenced by both electronic and steric factors. Theoretical studies, such as the analysis of Lowest Unoccupied Molecular Orbital (LUMO) coefficients, can provide insights into the most probable sites of nucleophilic attack. Generally, for 2,4-dihalopyrimidines, nucleophilic substitution occurs preferentially at the C4 position. stackexchange.com
| Nucleophile | Product Type | Typical Conditions | Reference |
|---|---|---|---|
| Amines (R-NH₂) | 4-Aminopyrimidines | Base catalyst, various solvents | rsc.orgresearchgate.net |
| Alkoxides (R-O⁻) | 4-Alkoxypyrimidines | Corresponding alcohol as solvent | rsc.org |
| Thiolates (R-S⁻) | 4-Thioetherpyrimidines | Polar aprotic solvents | rsc.org |
Cycloaddition and Condensation Reactions Involving the Carboximidamide Group
The carboximidamide group of this compound offers a versatile handle for various chemical transformations, including cycloaddition and condensation reactions. The imine nitrogen and the adjacent carbon atom can participate as components in cycloaddition reactions. For example, in a [4+2] cycloaddition (Diels-Alder reaction), a pyrimidine derivative with a vinyl group at a suitable position could act as a diene. rsc.org More commonly, the carboximidamide moiety itself can react with suitable partners.
Condensation reactions with bifunctional reagents can lead to the formation of new heterocyclic rings fused to the pyrimidine core. For instance, reaction with β-dicarbonyl compounds or their equivalents could yield pyridopyrimidine or similar fused systems. The reactivity of the carboximidamide group can be modulated by the reaction conditions, such as pH and the choice of catalyst. These reactions are instrumental in the synthesis of complex, polycyclic molecules with potential biological activities.
Rearrangement Reactions and Tautomeric Equilibria
This compound and its derivatives can undergo various rearrangement reactions. One notable example in pyrimidine chemistry is the Dimroth rearrangement, which involves the isomerization of certain substituted pyrimidines. This rearrangement typically occurs in N-alkylated iminopyrimidines and involves a ring-opening and ring-closing sequence, leading to the migration of an exocyclic nitrogen atom into the ring. Recyclization reactions of 1-alkylpyrimidinium salts have also been reported. researchgate.net
Furthermore, this compound can exist in different tautomeric forms. Tautomerism is a crucial aspect of its chemistry, as the predominant tautomer can influence its reactivity and biological activity. The carboximidamide group can exhibit tautomerism involving the imino and amino protons. Additionally, if other functional groups are present on the pyrimidine ring, such as hydroxyl or amino groups, they can also participate in tautomeric equilibria. Computational studies can be employed to predict the relative stabilities of different tautomers in various environments. wayne.edu For the related 4-pyrimidone, theoretical studies have shown that the keto form is the most stable. chemicalbook.com
Mechanistic Investigations of this compound Reactivity
Understanding the mechanisms of the reactions involving this compound is essential for controlling the reaction outcomes and for the rational design of new synthetic methodologies. Mechanistic studies often involve a combination of experimental techniques, such as kinetic studies and isotopic labeling, and computational modeling.
For nucleophilic aromatic substitution reactions on the pyrimidine core, the generally accepted mechanism proceeds through a Meisenheimer-like intermediate. The stability of this intermediate is influenced by the nature of the nucleophile, the leaving group, and the substituents on the pyrimidine ring. In some cases, particularly with pyrimidine nucleoside analogues, enzymatic reactions play a crucial role, and understanding their mechanisms is vital for drug development. rroij.com
The mechanisms of cycloaddition and condensation reactions involving the carboximidamide group would depend on the specific reactants and conditions. These could involve concerted or stepwise pathways. Mechanistic insights allow for the optimization of reaction conditions to favor the desired products and to minimize side reactions.
Advanced Spectroscopic and Crystallographic Characterization of Pyrimidine 4 Carboximidamide and Its Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Specific ¹H and ¹³C NMR spectroscopic data, including chemical shifts, coupling constants, and detailed signal assignments for the structural elucidation of Pyrimidine-4-carboximidamide, were not found in the reviewed sources. While NMR data exists for the parent pyrimidine (B1678525) ring and various other substituted pyrimidine derivatives, this information cannot be directly extrapolated to definitively characterize the 4-carboximidamide isomer.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Experimental Infrared (IR) and Raman spectroscopic data detailing the specific vibrational frequencies and modal assignments for this compound are not available in the public domain based on the conducted search. Vibrational analyses have been performed on related pyrimidine structures, but these are not specific to the 4-carboximidamide derivative.
Mass Spectrometry and High-Resolution Mass Spectrometry for Molecular Confirmation
Detailed mass spectrometry (MS) and high-resolution mass spectrometry (HRMS) analyses, including specific fragmentation patterns or exact mass measurements for the molecular confirmation of this compound, could not be located. While general fragmentation behaviors of the pyrimidine core and its derivatives have been studied, a specific analysis of this compound is not documented in the available literature.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
A solved single-crystal X-ray diffraction structure for this compound has not been reported in the searched scientific databases. The absence of this primary crystallographic data precludes any detailed discussion of its solid-state characteristics.
Without a determined crystal structure, a definitive analysis of the molecular geometry, including specific bond lengths and angles for this compound, cannot be provided.
A description of the supramolecular interactions, such as hydrogen bonding networks and π-stacking patterns, is contingent on available crystallographic data. As no crystal structure has been published for this compound, these features of its solid-state assembly remain uncharacterized.
There are no known studies on the potential isomorphic or polymorphic forms of this compound. Such investigations require the isolation and crystallographic characterization of different solid-state forms, which has not been reported.
Computational and Theoretical Chemistry of Pyrimidine 4 Carboximidamide
Electronic Structure Analysis using Density Functional Theory (DFT)
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic properties of pyrimidine (B1678525) derivatives. By utilizing functionals such as B3LYP, researchers can accurately model the geometric and electronic characteristics of these molecules. Such analyses are foundational for understanding the compound's stability, reactivity, and potential for intermolecular interactions. DFT calculations have been widely applied to various pyrimidine derivatives to elucidate their structural and electronic properties.
A key aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a higher propensity for chemical reactions.
For pyrimidine derivatives, the HOMO and LUMO are instrumental in predicting the most reactive sites within the molecule. researchgate.net The distribution of these orbitals reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Theoretical studies on similar heterocyclic compounds have demonstrated that charge transfer within the molecule can be effectively visualized through the analysis of these frontier orbitals.
Table 1: Frontier Molecular Orbital Energies and Related Quantum Chemical Parameters for a Pyrimidine Derivative
| Parameter | Value (eV) |
| EHOMO | -6.2613 |
| ELUMO | -0.8844 |
| Energy Gap (ΔE) | 5.3769 |
| Ionization Potential (I) | 6.2613 |
| Electron Affinity (A) | 0.8844 |
| Electronegativity (χ) | 3.57285 |
| Chemical Hardness (η) | 2.68845 |
| Chemical Softness (S) | 0.37196 |
| Electrophilicity Index (ω) | 2.3688 |
This data is illustrative for a related pyrimidine derivative, N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine, calculated at the DFT B3LYP/6-311G(d,p) level. irjweb.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. irjweb.com Chemical hardness (η) and its inverse, softness (S), are measures of a molecule's resistance to deformation or change in its electron distribution. A harder molecule, characterized by a larger HOMO-LUMO gap, is less reactive. irjweb.com
Electronegativity (χ) indicates the power of an atom or group of atoms to attract electrons towards itself. The electrophilicity index (ω), a measure of the energy lowering of a molecule when it accepts electrons, is another crucial parameter. A high electrophilicity index points to a good electrophile. These quantum chemical parameters provide a quantitative framework for understanding and predicting the reactivity of Pyrimidine-4-carboximidamide. researchgate.net
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions involving pyrimidine derivatives. Theoretical studies can map out the potential energy surfaces of reactions, identifying transition states and intermediates. For instance, in the synthesis of pyrido[2,3-d]pyrimidines, a multi-component reaction, computational analysis has been used to investigate the mechanistic steps, which include Knoevenagel condensation, Michael addition, and cyclization. nih.gov Although specific studies on this compound are not detailed in the provided results, the methodologies applied to similar pyrimidine-containing systems demonstrate the potential of computational chemistry to unravel complex reaction pathways. These investigations can provide insights into the feasibility of different reaction routes and the factors that control product formation. nih.govresearchgate.net
Prediction of Spectroscopic Properties from First Principles
First-principles calculations, particularly those based on DFT, can accurately predict various spectroscopic properties of molecules. For pyrimidine derivatives, theoretical calculations of vibrational frequencies (infrared and Raman spectra) and electronic absorption spectra (UV-Visible) have shown good agreement with experimental data. nih.gov Time-dependent DFT (TD-DFT) is a common method used to calculate electronic excitation energies and simulate UV-Vis spectra. materialsciencejournal.org These computational predictions are invaluable for interpreting experimental spectra and for the structural characterization of new compounds. By correlating calculated vibrational modes with experimental spectral bands, a detailed assignment of the molecular vibrations can be achieved.
Studies on Intermolecular Interactions and Self-Assembly
The study of intermolecular interactions is crucial for understanding the solid-state structure and self-assembly behavior of molecules. For pyrimidine derivatives, computational methods can be used to investigate hydrogen bonding and other non-covalent interactions that dictate crystal packing and the formation of larger aggregates. While specific computational studies on the self-assembly of this compound were not found, the principles of molecular recognition and intermolecular forces can be explored through computational chemistry. These studies are vital for materials science and drug design, where the interactions between molecules determine their macroscopic properties and biological activity.
Applications of Pyrimidine 4 Carboximidamide in Materials Science and Catalysis
Ligand Design and Coordination Chemistry
Synthesis and Characterization of Metal Complexes
No specific studies detailing the synthesis and characterization of metal complexes involving Pyrimidine-4-carboximidamide as a ligand were found.
Role of this compound as a Chelating Agent
Information specifically describing the role and coordination modes of this compound as a chelating agent is not available in the retrieved search results.
Electrochemical Properties of Coordination Compounds
No data was found regarding the electrochemical properties, such as redox potentials, of coordination compounds formed with this compound.
Catalytic Applications in Organic Transformations
Role as a Catalyst or Co-catalyst in Specific Reactions
There were no specific examples found of this compound being used as a catalyst or co-catalyst in organic transformations.
Heterogeneous and Homogeneous Catalysis
No literature was identified that discusses the application of this compound in either heterogeneous or homogeneous catalytic systems.
Development of Advanced Materials
The development of advanced materials often leverages unique molecular scaffolds to achieve desired properties. Pyrimidine (B1678525) derivatives, in general, are explored for their electronic and structural characteristics. However, specific studies detailing the incorporation of this compound into advanced materials are not extensively documented.
Optoelectronic Materials and Fluorescent Sensors
The electron-deficient nature of the pyrimidine ring makes it an attractive component for optoelectronic materials, where it can function as an electron-accepting unit. This property is crucial for creating materials with tailored electronic and photophysical properties, such as those used in organic light-emitting diodes (OLEDs) and organic thin-film transistors (OFETs). Research in this area has predominantly focused on more complex pyrimidine derivatives designed to enhance charge transport and luminescence.
Similarly, the pyrimidine scaffold is a common feature in the design of fluorescent sensors. The nitrogen atoms in the pyrimidine ring can act as binding sites for analytes, and modulation of the electronic structure upon binding can lead to changes in fluorescence, enabling detection. While numerous pyrimidine-based fluorescent sensors have been developed for various ions and molecules, specific research highlighting this compound as the primary component of such sensors is not apparent in the current body of scientific literature. The carboximidamide group could potentially serve as a recognition site, but detailed investigations into this application are yet to be published.
Fabrication of Functional Films and Coatings
The fabrication of functional films and coatings is a critical area of materials science, with applications ranging from protective layers to electronic devices. The ability of a compound to form ordered thin films or to be incorporated into a polymer matrix is essential for these applications. While compounds containing pyrimidine moieties have been used to create functional films, there is a lack of specific research on the use of this compound for this purpose. Its potential to form hydrogen bonds through the carboximidamide group could theoretically facilitate self-assembly into ordered structures, a desirable characteristic for film formation. However, without experimental data, this remains a hypothetical application.
Conclusion and Future Research Perspectives
Summary of Current Research Frontiers
Current research involving Pyrimidine-4-carboximidamide is predominantly centered on its application as a synthetic intermediate in the development of novel therapeutic agents. The existing literature, primarily in the form of patents, highlights its utility in constructing complex molecules with potential biological activities.
Unexplored Avenues in this compound Chemistry
A significant gap exists in the fundamental chemical and biological characterization of this compound itself. There is a clear need for a detailed investigation into its physicochemical properties, a thoroughly documented and optimized synthetic protocol, and a comprehensive study of its intrinsic biological activity.
Potential for Novel Academic Research Directions
Future academic research could focus on several key areas:
Detailed Physicochemical Characterization: A thorough study of the solubility, pKa, and other physical properties of this compound would be invaluable for its application in synthesis and for understanding its behavior in biological systems.
Exploration of Novel Synthetic Methodologies: While the Pinner reaction is a likely route, the development and optimization of alternative, efficient, and scalable syntheses of this compound would be a valuable contribution.
Investigation of Intrinsic Biological Activity: A systematic screening of this compound against a panel of biological targets could reveal previously unknown activities and provide a starting point for new drug discovery programs.
Computational Studies: Theoretical calculations could provide insights into the electronic structure, reactivity, and potential biological interactions of this compound, guiding future experimental work.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Pyrimidine-4-carboximidamide derivatives?
- Methodology : this compound derivatives are typically synthesized via nucleophilic substitution reactions. For example, substituting a leaving group (e.g., chloride) on the pyrimidine ring with an amidine group under basic conditions. Purification often involves column chromatography using silica gel and eluents like ethyl acetate/hexane mixtures. Characterization requires NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis to confirm purity and structure .
- Safety : Follow guidelines for handling reactive intermediates (e.g., chlorinated precursors) and use fume hoods with proper PPE .
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
- Methodology :
- NMR : Analyze chemical shifts for the amidine group (δ ~7.5–8.5 ppm for NH protons in DMSO-d₆) and pyrimidine protons (δ ~8.0–9.0 ppm).
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₅H₆N₄·HCl: calculated 158.589 m/z ).
- FTIR : Look for amidine C=N stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹). Cross-reference with PubChem data for validation .
Q. What are the critical safety considerations when handling this compound in lab settings?
- Guidelines :
- Use chemical-resistant gloves (nitrile) and eye protection.
- Store in airtight containers at 2–8°C to prevent degradation.
- Avoid prolonged exposure to moisture, as hydrolysis may alter reactivity.
- Dispose of waste via certified hazardous waste protocols .
Advanced Research Questions
Q. How can computational modeling optimize the design of this compound-based enzyme inhibitors?
- Methodology :
- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target enzymes (e.g., kinases).
- Validate simulations with experimental IC₅₀ values from enzymatic assays.
- Use density functional theory (DFT) to analyze electronic properties influencing reactivity .
- Data Integration : Combine computational results with crystallographic data (e.g., PDB entries) to refine models .
Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?
- Analysis Framework :
- PICO Framework : Compare populations (cell lines vs. in vivo models), interventions (concentration ranges), and outcomes (IC₅₀ vs. EC₅₀).
- FINER Criteria : Assess feasibility of experimental conditions (e.g., solvent effects on solubility).
- Replicate studies using standardized protocols (e.g., identical assay buffers) and report raw data with error margins .
Q. How do researchers design experiments to study the degradation pathways of this compound under physiological conditions?
- Experimental Design :
- Simulate physiological pH (7.4) and temperature (37°C) in buffered solutions.
- Monitor degradation via HPLC-MS at timed intervals.
- Identify metabolites using fragmentation patterns and compare with synthetic standards .
Q. What methodologies are recommended for assessing the thermodynamic stability of this compound polymorphs?
- Approach :
- Conduct differential scanning calorimetry (DSC) to measure melting points and enthalpy changes.
- Pair with X-ray powder diffraction (XRPD) to correlate thermal behavior with crystallographic forms.
- Use solubility studies in biorelevant media (e.g., FaSSIF) to predict bioavailability .
Data Management & Reproducibility
Q. How should researchers document and share raw data for this compound studies?
- Best Practices :
- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable).
- Use electronic lab notebooks (ELNs) to record synthesis parameters (e.g., reaction time, yield).
- Deposit spectral data in repositories like PubChem or Zenodo with persistent identifiers .
Q. What are the pitfalls in interpreting NMR data for amidine-containing compounds like this compound?
- Common Issues :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
